6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates . These reactions often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride . The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sulfur tetrafluoride for fluorination, and sodium azide for nucleophilic substitution . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It serves as an intermediate in the synthesis of fungicides and herbicides.
Material Sciences: The unique electronic properties of the compound make it useful in the development of advanced materials, including organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the fluorine and trifluoromethyl groups.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Contains a carboxaldehyde group instead of an imidazo ring.
Uniqueness
6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H3F4N3 |
---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3F4N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) |
InChI Key |
GEEASDIRXCXJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(F)(F)F)F |
Origin of Product |
United States |
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